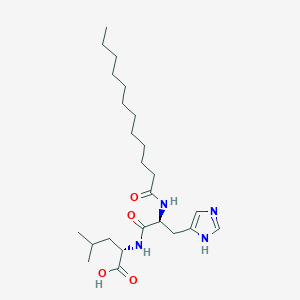

N-Dodecanoyl-L-histidyl-L-leucine

Description

Properties

CAS No. |

75596-71-3 |

|---|---|

Molecular Formula |

C24H42N4O4 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(dodecanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C24H42N4O4/c1-4-5-6-7-8-9-10-11-12-13-22(29)27-20(15-19-16-25-17-26-19)23(30)28-21(24(31)32)14-18(2)3/h16-18,20-21H,4-15H2,1-3H3,(H,25,26)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1 |

InChI Key |

MACHNMLALFCNFS-SFTDATJTSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Biocatalytic Approaches for N Dodecanoyl L Histidyl L Leucine and Its Analogues

Chemo-Enzymatic Synthesis of N-Acyl Dipeptides

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to purely chemical methods, offering milder reaction conditions and high stereoselectivity, thereby avoiding complex protection and deprotection steps. qyaobio.com This approach leverages the catalytic prowess of enzymes to form peptide bonds in a controlled manner.

Integration of Acyl Chain Introduction and Peptide Bond Formation

The synthesis of N-acyl dipeptides involves the formation of two key bonds: the amide bond between the fatty acid and the first amino acid, and the peptide bond between the two amino acids. Chemo-enzymatic strategies often employ hydrolases, such as proteases or lipases, to catalyze these bond formations in reverse of their natural hydrolytic function. mdpi.comnih.gov This can be achieved through either thermodynamically or kinetically controlled processes. mdpi.com

In a kinetically controlled synthesis, an activated acyl donor, such as an amino acid ester, is used. qyaobio.com The enzyme forms an acyl-enzyme intermediate, which is then attacked by the amino group of the incoming nucleophile (the second amino acid or a dipeptide). The efficiency of this process is influenced by factors such as pH, temperature, and the concentrations of the enzyme and substrates. nih.gov Alkaline conditions are generally favorable for the aminolysis reaction due to the deprotonation of the amine group of the nucleophile. nih.gov

Adenylating enzymes, a class of enzymes involved in non-ribosomal peptide synthesis (NRPS), offer another route for peptide bond formation. d-nb.info These enzymes activate the carboxylic acid of an amino acid by forming an aminoacyl-AMP intermediate, which then reacts with a nucleophile. d-nb.info While this method has been demonstrated for dipeptide synthesis, its application is often limited to specific combinations of amino acids. d-nb.info

Methodological Developments for High Stereochemical Purity in N-Dodecanoyl-L-histidyl-L-leucine Synthesis

A significant advantage of enzymatic and chemo-enzymatic synthesis is the inherent stereoselectivity of enzymes, which is crucial for producing enantiomerically pure peptides. qyaobio.comscience.gov Chemical synthesis methods, in contrast, often carry the risk of racemization, particularly during the activation of the carboxyl group. mdpi.comspbu.ru

The use of proteases and other enzymes in peptide synthesis ensures the formation of peptide bonds between L-amino acids, provided the enzyme is specific for the L-enantiomers. mdpi.com This is a key consideration for the synthesis of this compound, where the stereochemistry of both the histidine and leucine (B10760876) residues must be controlled. The choice of enzyme and reaction conditions is critical to prevent any side reactions that could compromise stereochemical integrity. For instance, the selection of appropriate protecting groups in chemical steps and the use of enzymes with high stereospecificity are paramount. spbu.ru

Enzymatic Synthesis Pathways for N-Acyl Amino Acids and Oligopeptides

The direct enzymatic synthesis of N-acyl amino acids and their subsequent coupling to form oligopeptides is a green and sustainable approach. This strategy relies on the identification and application of suitable enzymes that can efficiently catalyze the required reactions.

Characterization of Acylases and Proteases with Substrate Specificity Towards Dodecanoyl and L-Histidyl-L-Leucine Moieties

The synthesis of this compound requires enzymes that can recognize and act upon a dodecanoyl group, an L-histidine residue, and an L-leucine residue.

Acylases: Aminoacylases (EC 3.5.1.14) are a class of enzymes that have shown promise for the synthesis of N-acyl-L-amino acids through reverse hydrolysis. uni-duesseldorf.deresearchgate.net While traditionally used for the resolution of racemic N-acetyl-amino acids, several novel aminoacylases have been discovered that accept long-chain fatty acids as substrates. d-nb.info For example, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids. researchgate.netdss.go.th The substrate specificity of these enzymes is a critical factor. Some acylases exhibit broad specificity, while others are more restricted. For instance, an α-aminoacylase from Streptomyces griseus (SgAA) was able to synthesize N-lauroyl-methionine. nih.gov The search for acylases that can efficiently acylate L-histidine with dodecanoic acid is an active area of research.

Proteases: Proteases are widely used for peptide bond formation. nih.gov Their substrate specificity is determined by the residues that line the active site pockets, particularly the S1 and S1' sites, which accommodate the side chains of the amino acids involved in the peptide bond. nih.gov For the synthesis of the histidyl-leucine dipeptide, a protease with a preference for histidine at the P1 position (the acyl donor) and leucine at the P1' position (the nucleophile) would be ideal. The specificity of proteases can be quite diverse. For example, trypsin-like proteases prefer basic residues like arginine and lysine (B10760008) at the P1 position, while chymotrypsin (B1334515) prefers aromatic residues. nih.gov The outer membrane protease OmpT shows a broad preference at the S1' site, including for residues like histidine. nih.gov The identification or engineering of a protease with the desired specificity for L-histidine and L-leucine is a key step.

The following table summarizes the types of enzymes and their relevance to the synthesis of this compound:

| Enzyme Type | Relevant Function | Example(s) | Key Considerations |

| Acylase | N-acylation of L-histidine with dodecanoic acid | Pig kidney acylase I, Streptomyces aminoacylases | Substrate specificity for both the fatty acid and the amino acid. researchgate.netd-nb.info |

| Protease | Formation of the peptide bond between L-histidine and L-leucine | Chymotrypsin, Thermolysin, OmpT | Substrate specificity at the S1 and S1' sites for histidine and leucine. nih.govnih.gov |

| Lipase | N-acylation and peptide bond formation | Rhizomucor lipase | Can catalyze both reactions, but may have limited substrate scope for bulky amino acids. d-nb.info |

Process Optimization for Biocatalytic Production of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product in a biocatalytic process. Key parameters that need to be considered include:

Solvent System: The choice of solvent can significantly impact enzyme activity and substrate solubility. While aqueous systems are environmentally benign, the low solubility of hydrophobic substrates like dodecanoic acid can be a limitation. nih.gov The use of water-miscible organic solvents, such as glycerol, has been shown to improve the synthesis of N-acyl-L-amino acids. researchgate.netdss.go.th

pH: The pH of the reaction medium affects the ionization state of the substrates and the catalytic residues of the enzyme, thereby influencing reaction rates. nih.gov For protease-catalyzed peptide synthesis, alkaline conditions are often preferred to ensure the amino group of the nucleophile is deprotonated. nih.gov

Temperature: Temperature affects both enzyme stability and reaction kinetics. The optimal temperature is a balance between maximizing the reaction rate and maintaining the long-term stability of the biocatalyst. nih.gov

Substrate Concentration: The concentrations of the acyl donor, amino acids, and the enzyme itself need to be optimized to drive the equilibrium towards synthesis and avoid substrate or product inhibition. nih.gov

Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier separation from the reaction mixture and reuse, which is economically advantageous for industrial processes. nih.gov

The following table presents a hypothetical optimization of reaction conditions for the biocatalytic synthesis of this compound, based on findings for similar compounds:

| Parameter | Optimized Condition | Rationale | Reference |

| Solvent | Glycerol-water system | Enhances solubility of hydrophobic dodecanoic acid. | researchgate.netdss.go.th |

| pH | 7.0 - 9.0 | Favorable for aminolysis and enzyme activity. | nih.govnih.gov |

| Temperature | 37 - 50 °C | Balances reaction rate and enzyme stability. | researchgate.netnih.gov |

| Catalyst | Immobilized Acylase/Protease | Facilitates catalyst recovery and reuse. | nih.gov |

Supramolecular Organization and Interfacial Phenomena of N Dodecanoyl L Histidyl L Leucine

Self-Assembly Behavior in Aqueous and Non-Aqueous Media

N-acyl amino acid derivatives are amphiphilic molecules that spontaneously self-assemble in both aqueous and organic solvents to minimize unfavorable interactions between their hydrophobic tails and the surrounding medium. core.ac.ukmdpi.com In aqueous solutions, hydrophobic interactions drive the aggregation of the nonpolar dodecanoyl tails. mdpi.com This self-assembly leads to the formation of thermodynamically stable aggregates whose final structure depends on factors like the molecule's geometry, concentration, and the nature of the solvent. core.ac.uk The ability of the amide linkage to form hydrogen bonds also plays a crucial role in the formation and stability of these self-assembled fibrillary networks. mdpi.com

The onset of self-assembly for surfactants is characterized by the critical micelle concentration (CMC) or critical aggregation concentration (CAC). Below this concentration, the molecules exist primarily as individual monomers, while above it, they form aggregates. The CMC is influenced by the molecular structure, including the length of the hydrophobic acyl chain and the nature of the hydrophilic amino acid headgroup. nih.gov The hydrophobicity of the amino acid residue has a direct impact; for instance, the CMC of N-dodecanoyl amino acid surfactants decreases as the hydrophobicity of the amino acid side chain increases. core.ac.uknii.ac.jp The bulky and complex nature of the histidine headgroup can lead to atypical physicochemical behavior compared to other ionic surfactants. nih.gov

Research has determined the CMC/CAC for several N-dodecanoyl-L-amino acid analogues, providing insight into their aggregation tendencies.

Table 1: Critical Aggregation/Micelle Concentration (CAC/CMC) of N-Dodecanoyl-L-amino Acid Analogues

| Compound | Method | Conditions | CAC/CMC (mM) |

|---|---|---|---|

| Nα-Dodecanoyl-L-histidine | Spectral Shift, Light Scattering | pH 8.6, 45°C | 1.0 nih.gov |

| Sodium N-dodecanoyl-L-leucinate | Isothermal Titration Calorimetry | pH 7.4 (Tris-HCl), 35°C (308.15 K) | 12.3 core.ac.uk |

| Sodium N-dodecanoyl-L-alaninate | Isothermal Titration Calorimetry | pH 7.4 (Tris-HCl), 35°C (308.15 K) | 22.1 core.ac.uk |

| Sodium N-dodecanoyl-L-valinate | Isothermal Titration Calorimetry | pH 7.4 (Tris-HCl), 35°C (308.15 K) | 16.5 core.ac.uk |

| Sodium N-dodecanoyl-L-phenylalaninate | Isothermal Titration Calorimetry | pH 7.4 (Tris-HCl), 35°C (308.15 K) | 9.3 core.ac.uk |

Beyond forming simple micelles, N-dodecanoyl-L-amino acid derivatives can assemble into a variety of complex supramolecular structures. The specific morphology is governed by the molecular packing of the amphiphiles. Depending on the conditions and the specific amino acid used, these compounds are known to form vesicles, tubules, helical ribbons, and gels. mdpi.com

For example, N-dodecanoyl-L-histidine (DHis) in an aqueous solution can undergo a phase transition over time, evolving from a solution to a jelly and ultimately to fibrous floccules. pku.edu.cn These fibrous structures can act as dynamic templates for the synthesis of nanomaterials like silica (B1680970) nanotubes. pku.edu.cn Furthermore, certain N-dodecanoyl-L-amino acids have been identified as efficient low-molecular-weight organogelators (LMOGs), capable of forming gels in both polar and apolar solvents through the creation of a self-assembled fibrillary network. core.ac.ukmdpi.com Dipeptide derivatives have also been shown to self-assemble into stable hydrogels. nih.gov

Interfacial Activity and Adsorption Dynamics of N-Dodecanoyl-L-histidyl-L-leucine

The amphiphilic nature of N-dodecanoyl-L-amino acids makes them highly surface-active, meaning they readily adsorb at interfaces, such as the boundary between air and water or oil and water, to lower the interfacial free energy. The combination of a hydrophobic tail and a hydrophilic amino acid headgroup results in molecules with high surface activity. nih.gov This activity is a key property for applications in emulsification and foaming.

At the air-water interface, these surfactant molecules orient themselves with their hydrophobic dodecanoyl tails directed towards the air and their hydrophilic amino acid headgroups remaining in the aqueous phase. This adsorption reduces the surface tension of the water. Studies on analogues show that amino acid-derived surfactants can exhibit enhanced interfacial performance, leading to lower surface tension values at the CMC compared to conventional surfactants with the same chain length. nih.gov

Key parameters describing the behavior at the interface include the surface pressure at the CMC (Πcmc), the maximum surface excess concentration (Γmax), which measures the density of molecules at the interface, and the minimum area per molecule (Amin), which represents the area each molecule occupies at the surface.

Table 2: Interfacial Properties of N-Decanoyl-L-amino Acid Analogues at 298 K

| Compound | Πcmc (mN/m) | Γmax (x 10-10 mol/cm²) | Amin (Ų/molecule) |

|---|---|---|---|

| N-n-Decanoyl-L-leucine | 36.4 | 2.50 | 66.4 |

| N-n-Decanoyl-L-valine | 35.5 | 2.55 | 65.1 |

Data is for N-n-decanoyl (C10) derivatives in 50 mM Tris-buffer at pH 9. rsc.org

To understand the molecular-level details of how these surfactants pack at interfaces, researchers employ theoretical methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations. chalmers.se MD simulations of N-lauroyl derivatives of alanine, leucine (B10760876), and phenylalanine at the air-water interface have shown that intermolecular hydrogen bonds are a primary factor in achieving close packing of the surfactant molecules at the surface. chalmers.seacs.org

Crystal Structure Analysis and Solid-State Supramolecular Synthons of N-Dodecanoyl-L-amino Acid Derivatives

The self-assembly behavior observed in solution and at interfaces is often a reflection of the intrinsic packing preferences of the molecules, which can be studied in detail through single-crystal X-ray diffraction. Analysis of the crystal structures of N-dodecanoyl-L-amino acid derivatives reveals how intermolecular forces, particularly hydrogen bonds, guide their organization into ordered, supramolecular assemblies. mdpi.com

These compounds typically form lamellar (layered) structures in the solid state. mdpi.com The crystal packing is heavily influenced by hydrogen bonds involving the carboxylic acid and amide groups, which contribute significantly to the energetic stability of the crystal lattice. mdpi.com A key finding in the crystal structures of several N-dodecanoyl-L-amino acid derivatives, including those of leucine, phenylalanine, and valine, is the presence of a consistent, cyclic hydrogen-bonding motif. core.ac.uk This recurring pattern, known as a supramolecular synthon, involves four molecules linked by hydrogen bonds to form a large ring, specifically a R44(20) synthon. core.ac.uk

Table 3: Crystallographic Data for N-Dodecanoyl-L-amino Acid Derivatives

| Compound | Formula | Crystal System | Space Group | Key Supramolecular Synthon |

|---|---|---|---|---|

| N-Dodecanoyl-L-alanine | C₁₅H₂₉NO₃ | Triclinic | P1 | - |

| N-Dodecanoyl-L-leucine | C₁₈H₃₅NO₃ | Orthorhombic | P22₁2₁ | R44(20) core.ac.uk |

| N-Dodecanoyl-L-valine | C₁₇H₃₃NO₃ | Orthorhombic | P2₁2₁2₁ | R44(20) core.ac.uk |

| N-Dodecanoyl-L-phenylalanine | C₂₁H₃₃NO₃ | Orthorhombic | P2₁2₁2₁ | R44(20) core.ac.uk |

| N-Dodecanoyl-L-proline | C₁₇H₃₁NO₃ | Monoclinic | P2₁ | - |

Data obtained at 120 K. mdpi.com

This structural analysis in the solid state provides a powerful model for understanding the fundamental interactions that drive the formation of gels and other nanostructures when these molecules self-assemble in solution. core.ac.uk

Table of Compounds Mentioned

| Common Name/Abbreviation | Full Chemical Name |

| This compound | This compound |

| N-Dodecanoyl-L-histidine / DHis | Nα-Dodecanoyl-L-histidine |

| Sodium N-dodecanoyl-L-leucinate | Sodium (2S)-2-(dodecanamido)-4-methylpentanoate |

| N-Dodecanoyl-L-leucine | (2S)-2-(Dodecanamido)-4-methylpentanoic acid |

| N-n-Decanoyl-L-leucine | (2S)-2-(Decanamido)-4-methylpentanoic acid |

| Sodium N-dodecanoyl-L-alaninate | Sodium (2S)-2-(dodecanamido)propanoate |

| N-Lauroyl-L-alanine / C12-ALA | (2S)-2-(Dodecanamido)propanoic acid |

| Sodium N-dodecanoyl-L-valinate | Sodium (2S)-2-(dodecanamido)-3-methylbutanoate |

| N-Dodecanoyl-L-valine | (2S)-2-(Dodecanamido)-3-methylbutanoic acid |

| N-n-Decanoyl-L-valine | (2S)-2-(Decanamido)-3-methylbutanoic acid |

| Sodium N-dodecanoyl-L-phenylalaninate | Sodium (2S)-2-(dodecanamido)-3-phenylpropanoate |

| N-Dodecanoyl-L-phenylalanine | (2S)-2-(Dodecanamido)-3-phenylpropanoic acid |

| N-Lauroyl-L-phenylalanine / C12-PHE | (2S)-2-(Dodecanamido)-3-phenylpropanoic acid |

| N-Dodecanoyl-L-proline | (2S)-1-Dodecanoylpyrrolidine-2-carboxylic acid |

| n-Octanol | Octan-1-ol |

Molecular Mechanisms of Interaction with Biological Systems Academic Focus

Modulatory Effects on Membrane Permeability and Barrier Function

N-acylated amino acids and peptides are recognized for their ability to act as permeation enhancers. This capability is intrinsically linked to their molecular structure, which facilitates interaction with and temporary disruption of the primary barrier to molecular transport, the cell membrane.

The amphiphilic architecture of N-Dodecanoyl-L-histidyl-L-leucine is central to its interaction with the lipid bilayers of cell membranes. nih.gov The lipophilic dodecanoyl chain is capable of inserting itself into the hydrophobic core of the membrane, which is composed of the acyl chains of phospholipids (B1166683) and other lipids. nih.govacs.org This insertion disrupts the highly ordered arrangement of the lipid molecules. nih.gov

Studies on similar N-acyl amino acids demonstrate that this intercalation leads to a reduction in lipid chain order and a corresponding increase in the fluidity of the membrane. nih.gov The length of the alkyl chain is a significant determinant of this effect, with 10 to 12-carbon chains, such as the dodecanoyl group, showing a particularly effective profile for disrupting the lipid barrier. nih.gov This disruption creates transient pores or disordered regions within the membrane, making it more permeable. nih.gov The plasma membranes of mammalian cells have a complex and asymmetric organization, with the outer leaflet enriched in phosphatidylcholine and sphingomyelin, and the inner leaflet rich in phosphatidylethanolamine (B1630911) and phosphatidylserine. researchgate.net The interaction of an amphiphile like this compound can perturb this delicate organization. researchgate.net

The primary mechanism for enhanced transmembrane passage facilitated by compounds like this compound is the fluidization of the lipid bilayer. nih.gov By reducing the packing density of the membrane lipids, the energy barrier for the passive diffusion of other molecules across the membrane is lowered. This process is often described by the "Lipid Protein Partitioning" (LPP) theory, which posits that amphiphilic molecules partition into the lipid bilayer, altering its properties. nih.gov

The increased fluidity and disruption of the ordered lipid structure effectively increase the membrane's permeability to a variety of molecules, including drugs, that would otherwise cross at a much slower rate. nih.gov This enhancement is temporary and reversible, a key feature for its utility in drug delivery applications. The process is not one of active transport but rather a modification of the passive diffusion pathway. nih.gov

Engagement with Cellular Receptors and Signaling Systems

Beyond their effects on membrane structure, N-acyl amides are increasingly recognized as a class of signaling molecules that can directly engage with cellular machinery, including receptors and transport systems. researchgate.netgoogle.com

N-acyl amides represent an important class of signaling molecules in human physiology, with roles in immunity, metabolism, and behavior. google.com Their ability to regulate such diverse functions is partly due to their interaction with G protein-coupled receptors (GPCRs), the largest family of membrane receptors in eukaryotes. researchgate.netgoogle.com Research has shown that N-acyl amides produced by gut microbiota can mimic host ligands and interact with these GPCRs. yale.edu

Specific N-acyl amides have been identified as selective agonists for human GPCRs. researchgate.net For instance, studies have identified N-acylglycines as lipid activators of the G-protein-coupled receptor GPR132 (also known as G2A). nih.gov The binding of these lipids is thought to occur with the acyl side-chain extending into the membrane bilayer between transmembrane domains of the receptor. nih.gov This suggests a plausible mechanism whereby the dodecanoyl chain of this compound could anchor the molecule to a GPCR, allowing the dipeptide portion to interact with the receptor's binding pocket, potentially modulating its activity as an agonist or allosteric modulator. nih.govacs.org

The constituent amino acids of the molecule, leucine (B10760876) and histidine, are transported into cells by specific solute carrier (SLC) transporters. The L-type amino acid transporter 1 (LAT1 or SLC7A5) is a primary transporter for large neutral amino acids, including both leucine and histidine. frontiersin.orgsolvobiotech.com LAT1 is a sodium- and pH-independent antiporter, crucial for the uptake of essential amino acids across biological barriers like the blood-brain barrier. solvobiotech.commdpi.com

However, chemical modification of an amino acid can fundamentally alter its transport mechanism. Research on N-acetyl-l-leucine has shown that the addition of an acetyl group switches its cellular uptake from the amino acid transporter LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1). nih.gov This switch occurs because the acetylation converts the zwitterionic amino acid into an anion. nih.gov Given that this compound is also an N-acylated derivative, it is highly probable that it is no longer a substrate for LAT1. Instead, it is likely recognized and transported by other carrier systems, such as those for organic anions or monocarboxylates, or it may cross the membrane via the enhanced passive diffusion described in section 4.1.2. This transporter switching has significant pharmacological implications, as it circumvents the transport saturation that can occur with high concentrations of natural amino acids at the LAT1 transporter. nih.gov

| Transporter | Gene Name | Substrates | Potential Interaction with this compound |

|---|---|---|---|

| LAT1 | SLC7A5 | L-Leucine, L-Histidine, other large neutral amino acids. frontiersin.orgsolvobiotech.com | Unlikely to be a direct substrate due to N-acylation, which alters the molecule's charge and structure away from a typical amino acid zwitterion. nih.gov |

| MCT1 | SLC16A1 | Monocarboxylates (e.g., lactate, pyruvate), N-acetyl-l-leucine. nih.gov | Potential transporter, as N-acylation converts the amino acid derivative into an organic anion/monocarboxylate-like structure. nih.gov |

| OAT1 / OAT3 | SLC22A6 / SLC22A8 | Organic anions, N-acetyl-l-leucine. nih.gov | Potential transporters due to the anionic nature of the acylated peptide at physiological pH. nih.gov |

The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. sochob.clnih.gov The mTOR signaling pathway, particularly the mTORC1 complex, is highly sensitive to amino acid levels, with L-leucine being a potent activator. nih.gov The uptake of leucine into the cell via the LAT1 transporter is a critical, rate-limiting step for the activation of mTORC1. mdpi.comnih.gov

By bypassing LAT1, N-acylated forms of leucine may offer an alternative route to modulate mTOR signaling. nih.gov It is hypothesized that a compound like this compound could function as a pro-drug. Following its transport into the cell (via MCT1, OATs, or enhanced diffusion), it could be metabolized by intracellular peptidases or acylases, releasing free L-leucine. nih.gov This intracellular release would increase the local concentration of L-leucine, thereby activating the mTORC1 pathway and stimulating downstream processes such as protein and lipid synthesis. nih.govmdpi.com This mechanism allows for the circumvention of the potentially saturated LAT1 transport system, providing a novel way to influence this critical metabolic pathway. nih.gov

Enzymatic Biotransformation and Metabolic Fate of this compound

The metabolic journey of N-acyl amino acids and related dipeptides within biological systems is primarily governed by enzymatic processes. These enzymes catalyze the breakdown (hydrolysis) of the molecule, influencing its bioavailability and the release of its constituent parts: the fatty acid and the amino acids or dipeptide.

Identification and Characterization of Enzymes Responsible for Hydrolysis

The hydrolysis of this compound involves the cleavage of its amide bonds. This can occur either at the bond linking the dodecanoyl group to the histidine residue or the peptide bond between histidine and leucine. Several classes of hydrolases are implicated in the breakdown of such N-acylated compounds.

Key enzyme families responsible for this biotransformation include:

Aminoacylases (EC 3.5.1.14): These enzymes, also known as N-acyl-L-amino acid amidohydrolases, are central to the metabolism of N-acylated amino acids. wikipedia.org They catalyze the hydrolysis of the N-acyl group from an L-amino acid. wikipedia.orgexpasy.org While traditionally studied with short-chain acyl groups (like acetyl), certain aminoacylases exhibit broad substrate specificity. For instance, Acylase I from porcine kidney has been shown to hydrolyze a wide variety of N-acyl L-amino acids. harvard.eduresearchgate.net Novel aminoacylases from microbial sources, such as Streptomyces mobaraensis and Paraburkholderia monticola, have demonstrated a marked preference for long-chain acyl groups, making them highly relevant for the hydrolysis of dodecanoyl-containing compounds. tandfonline.comnih.gov The enzyme from S. mobaraensis is a monomer with a molecular mass of approximately 100 kDa and requires Co²⁺ for full catalytic activity. tandfonline.com

Acyl Peptide Hydrolase (APEH): This enzyme acts as an exopeptidase, specifically cleaving an N-acetylated amino acid from the N-terminus of a peptide. westmont.edu It is plausible that APEH could act on this compound, releasing N-Dodecanoyl-L-histidine and L-leucine. APEH is often discussed in conjunction with Aminoacylase-1 (ACY1), as they are believed to work sequentially in the catabolism of N-acetylated proteins. westmont.edu

Peptidase M20 Domain Containing 1 (PM20D1): Identified as a secreted enzyme, PM20D1 functions as a bidirectional N-acyl amino acid synthase/hydrolase. elifesciences.org It can both synthesize N-acyl amino acids from fatty acids and amino acids and catalyze the reverse hydrolysis reaction. elifesciences.org This enzyme is a key regulator of endogenous N-acyl amino acid levels in mammals. elifesciences.org

Fatty Acid Amide Hydrolase (FAAH): FAAH is a well-known intracellular enzyme responsible for the degradation of various fatty acid amides, including the endocannabinoid anandamide. elifesciences.orgmdpi.com It has also been identified as a second, intracellular N-acyl amino acid hydrolase, complementing the extracellular activity of PM20D1. elifesciences.org Its substrate scope, however, may be more restricted compared to PM20D1. elifesciences.org

The table below summarizes key characteristics of enzymes potentially involved in the hydrolysis of this compound.

| Enzyme Family | EC Number | Typical Function | Cellular Location | Source Example |

| Aminoacylase (B1246476) I (ACY1) | 3.5.1.14 | Hydrolyzes N-acyl-L-amino acids. | Cytosolic | Porcine Kidney, Human |

| Acyl Peptide Hydrolase (APEH) | 3.4.19.1 | Cleaves N-acyl-amino acid from a peptide. | Cytosolic | Human |

| PM20D1 | 3.5.1.114 | Bidirectional N-acyl amino acid synthase/hydrolase. | Secreted/Extracellular | Mammalian |

| Fatty Acid Amide Hydrolase (FAAH) | 3.5.1.99 | Hydrolyzes fatty acid amides. | Intracellular (Membrane) | Mammalian |

| Microbial Aminoacylase | 3.5.1.14 | Hydrolyzes long-chain N-acyl-L-amino acids. | Varies | Paraburkholderia monticola |

Substrate Specificity Profiling of Amidohydrolases for this compound

The efficiency with which an enzyme hydrolyzes a substrate is determined by its specificity, which is influenced by both the acyl chain and the amino acid or peptide moiety. Profiling studies using various N-acylated substrates reveal the preferences of these enzymes.

Influence of Acyl Chain Length: Many classic aminoacylases show higher activity towards short-chain N-acyl amino acids (e.g., N-acetyl). However, recently discovered microbial enzymes display a clear preference for longer acyl chains. The aminoacylase from Paraburkholderia monticola (PmAcy) shows the highest hydrolytic activity with N-lauroyl-L-alanine (C12 acyl group), which is directly relevant to the dodecanoyl moiety of the target compound. nih.gov Its activity on acetyl-amino acids is comparatively negligible, highlighting its specialization for long-chain substrates. nih.gov

Influence of Amino Acid Residue: The nature of the amino acid residue is also critical. An aminoacylase from Streptomyces mobaraensis demonstrated broad specificity, hydrolyzing N-acetyl derivatives of numerous L-amino acids, including those with bulky side chains like histidine, arginine, and leucine. tandfonline.com This suggests that the histidyl-leucine dipeptide structure is unlikely to prevent hydrolysis. Kinetic studies of this enzyme showed Michaelis-Menten kinetics for N-acetyl-L-histidine, with a Kₘ value of 2.7 ± 0.1 mM. tandfonline.com Similarly, studies on amidohydrolases from Bordetella bronchiseptica and Gluconobacter oxydans have established distinct preferences for either acidic or hydrophobic amino acid derivatives, respectively, underscoring the precise molecular recognition required for catalysis. nih.gov

The following table presents kinetic data from various studies, illustrating the substrate preferences of different amidohydrolases.

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Km (mM) | Source Organism |

| Bb3285 | N-acetyl-D-glutamate | 5.2 x 10⁶ | 0.44 | Bordetella bronchiseptica nih.gov |

| Gox1177 | N-acetyl-D-tryptophan | 4.1 x 10⁴ | 1.1 | Gluconobacter oxydans nih.gov |

| Aminoacylase | N-acetyl-L-histidine | - | 2.7 | Streptomyces mobaraensis tandfonline.com |

| Aminoacylase | N-acetyl-L-methionine | - | 1.3 | Streptomyces mobaraensis tandfonline.com |

| PmAcy (hydrolysis) | N-lauroyl-L-alanine | - | - | Paraburkholderia monticola nih.gov |

Note: The specific activity of PmAcy with N-lauroyl-L-alanine was reported as 773 U/mg, the highest among substrates tested. nih.gov

These data collectively suggest that enzymes with specificity for both a long (C12) acyl chain and for histidine and/or leucine residues are the most likely candidates for the efficient hydrolysis of this compound.

Tracer Studies on the Incorporation and Processing of Labeled this compound

Tracer studies, which use isotopically labeled molecules, are essential for elucidating the metabolic fate of compounds in a biological system. nih.gov By replacing certain atoms (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N) in this compound, its journey through cells or an organism can be tracked using mass spectrometry. nih.govnih.gov

A hypothetical tracer study on this compound would involve these steps:

Synthesis of a Labeled Tracer: A version of the molecule would be synthesized containing stable isotopes, for example, ¹³C atoms in the dodecanoyl chain or ¹⁵N atoms in the histidine and leucine residues. sigmaaldrich.comisotope.com

Administration: The labeled compound would be introduced into the biological system of interest, such as a cell culture or an animal model. nih.govnih.gov

Metabolite Extraction and Analysis: At various time points, metabolites would be extracted from the system (e.g., cells, plasma, tissues) and analyzed by mass spectrometry to detect the labeled atoms in different molecules. nih.gov

Based on knowledge of related N-acyl amino acid metabolism, several metabolic outcomes are possible:

Hydrolysis and Subsequent Metabolism: The primary fate would likely be hydrolysis into its constituent parts. The detection of labeled dodecanoic acid, labeled L-histidine, and labeled L-leucine would confirm this. These components would then enter their respective metabolic pools. For instance, labeled dodecanoic acid could undergo β-oxidation, while the labeled amino acids could be used for protein synthesis or be further catabolized. uomustansiriyah.edu.iqmdpi.com

Direct Modification: It is also possible for the intact molecule to be modified before hydrolysis. For example, tracer studies on N-oleoyl-leucine revealed that it can be hydroxylated by the enzyme CYP4F2. nih.gov A similar fate could befall this compound, leading to the formation of hydroxylated or otherwise modified versions of the parent compound.

The table below outlines potential labeled metabolites that could be detected in a tracer study of ¹³C-labeled this compound.

| Labeled Precursor | Potential Labeled Metabolite | Metabolic Process |

| N-[¹³C]-Dodecanoyl-L-histidyl-L-leucine | [¹³C]-Dodecanoic Acid | Hydrolysis |

| N-[¹³C]-Dodecanoyl-L-histidyl-L-leucine | L-Histidine | Hydrolysis |

| N-[¹³C]-Dodecanoyl-L-histidyl-L-leucine | L-Leucine | Hydrolysis |

| N-[¹³C]-Dodecanoyl-L-histidyl-L-leucine | Hydroxy-[¹³C]-dodecanoyl-L-histidyl-L-leucine | Cytochrome P450-mediated oxidation |

| [¹³C]-Dodecanoic Acid | Shorter-chain [¹³C]-acyl-CoAs | β-oxidation |

Structure Activity Relationship Sar Studies of N Dodecanoyl L Histidyl L Leucine Analogues in Advanced Research

Systematic Variation of the N-Acyl Chain: Length, Saturation, and Branching Effects on Molecular Interactions

The N-acyl chain is a critical determinant of the amphiphilic character of N-Dodecanoyl-L-histidyl-L-leucine analogues, profoundly influencing their interaction with biological membranes and their self-assembly properties. Research has systematically investigated the effects of acyl chain length, saturation, and branching.

Chain Length: The length of the hydrocarbon chain is a key factor in modulating the biological activity of N-acyl amino acid and peptide derivatives. For instance, in a series of N-acyl tyrosine surfactants, the C12 derivative (dodecanoyl) was found to exhibit optimal antibacterial activity among the single-chain surfactants. researchgate.net Similarly, a SAR analysis of another series of aliphatic long-chain compounds identified the dodecanoyl analogue as the most potent against S. aureus and E. coli. nih.gov This suggests that a 12-carbon chain provides an optimal balance of hydrophobicity for membrane interaction. Increasing the alkyl chain length in a series of peptide amphiphiles was also shown to enhance van der Waals interactions, leading to increased stiffness in the hydrogels they form. reading.ac.uk

Saturation: The presence of double bonds in the acyl chain can significantly impact molecular interactions and biological function. Unsaturated acyl chains increase the disorder of lipid bilayers and create a more hydrophobic core. mdpi.com This alteration in the membrane environment can, in turn, affect how peptides and other molecules interact with it. mdpi.comornl.gov In the context of N-acyl tyrosine surfactants, the introduction of a double bond in the oleoyl (B10858665) derivative resulted in enhanced antibacterial activity compared to its saturated counterpart. researchgate.net This highlights that the degree of saturation is a powerful tool for fine-tuning the biological efficacy of these amphiphilic compounds.

Branching: While less commonly explored than chain length and saturation, branching of the acyl chain can also influence molecular packing and interaction. Branching can disrupt the ordered packing of the hydrophobic tails, which may alter membrane fluidity and the stability of self-assembled structures.

The table below summarizes the effects of N-acyl chain variations on the properties of related amphiphilic peptide compounds.

| Acyl Chain Modification | Observed Effect | Compound Class/Example | Reference |

| Chain Length | Optimal antibacterial activity at C12. | N-acyl tyrosine surfactants | researchgate.net |

| Dodecanoyl analogue most active against S. aureus and E. coli. | Aliphatic long-chain compounds | nih.gov | |

| Increased hydrogel stiffness with longer chains. | Peptide amphiphiles | reading.ac.uk | |

| Saturation | Enhanced antibacterial activity with unsaturation. | Oleoyl vs. saturated N-acyl tyrosine | researchgate.net |

| Increased disorder and hydrophobicity of lipid bilayer core. | Lipid bilayers with unsaturated acyl chains | mdpi.com |

Exploration of the Dipeptide Moiety: Amino Acid Sequence and Stereochemistry

The dipeptide portion of this compound is fundamental to its specific interactions and biological function. Modifications to the amino acid sequence and their stereochemistry have been shown to have profound effects.

The specific amino acids, L-histidine and L-leucine, play distinct roles. The imidazole (B134444) ring of histidine is known for its unique properties, including proton buffering and metal ion chelation. mdpi.com The leucine (B10760876) residue contributes significant hydrophobicity, which is crucial for interactions with lipid environments.

Studies on the leucine-histidine (LH) dipeptide have shown that it can suppress the activation of microglia, the primary immune cells in the brain, and reduce the production of pro-inflammatory cytokines. nih.govresearchgate.net This suggests that the His-Leu sequence is recognized by specific cellular pathways involved in inflammatory responses. Research on other amphiphilic peptides has also underscored the importance of the amino acid composition. For example, a SAR analysis indicated that compounds containing hydrophobic amino acids like leucine showed a higher selectivity index in antibacterial assays. nih.gov The substitution of leucine in other peptide sequences has been shown to drastically influence membrane binding and permeabilization activity. ruc.dk

The interaction between L-histidine and L-leucine can also be competitive in transport mechanisms. For example, L-leucine can inhibit the transport of L-histidine across biological membranes, suggesting they may share or compete for certain transport proteins. biologists.com

Chirality is a critical factor in the biological activity of N-acyl dipeptides. The use of D-amino acids in place of their natural L-isomers can lead to significant changes in molecular functionality, often due to altered enzymatic stability or different interactions with chiral biological targets like receptors and membranes. explorationpub.com

In some cases, changing from an L-isomer to a D-isomer can be advantageous. For example, an L-isomeric compound was found to lose its activity under plasma conditions, whereas the corresponding D-isomeric analogue maintained a similar antibacterial profile, making it a more robust lead compound. nih.gov In other instances, stereochemical changes did not introduce significant alterations in the activity profile. nih.gov

The introduction of a D-leucine residue into a peptide sequence, as opposed to an L-leucine, resulted in a notable decrease in hemolytic activity while enhancing its therapeutic potential in other aspects. nih.gov Furthermore, the chirality of the peptide can influence its ability to induce the formation of cholesterol-rich domains in membranes, although the chirality of the membrane lipids themselves appears to be a more dominant factor. nih.gov This demonstrates that the stereochemistry of the dipeptide moiety is a key parameter for optimizing the biological and safety profile of this compound analogues.

| Dipeptide Modification | Observed Effect | Compound Class/Example | Reference |

| Amino Acid Substitution | Leucine-containing compounds showed a higher selectivity index. | Amphiphilic peptides | nih.gov |

| Leucine-histidine dipeptide suppressed microglial activation. | Leucine-histidine dipeptide | nih.govresearchgate.net | |

| Chiral Isomerism (L- to D-amino acid) | D-isomeric analogue showed greater plasma stability. | Antibacterial lipopeptides | nih.gov |

| D-leucine substitution decreased hemolytic activity. | Brevinin-1OS peptide analogue | nih.gov |

Influence of Peptide Bond Modifications and Linker Chemistry on Conformation and Activity

Modifying the peptide bond or the linker connecting the acyl chain to the dipeptide offers another avenue for tuning the properties of this compound analogues. These modifications can alter the molecule's conformation, flexibility, and susceptibility to enzymatic degradation.

One approach is the replacement of a dipeptide segment with a non-natural surrogate, such as a triazole ε-amino acid. nih.gov This modification, while lengthening the backbone slightly, can be accommodated within an α-helical structure and can influence thermodynamic stability and oligomerization state. nih.gov The triazole ring itself introduces new potential hydrogen bond acceptors and a significant dipole moment, which can alter the peptide's interaction with its environment. nih.gov

Another strategy is native chemical ligation (NCL), which involves reacting a C-terminal peptide thioester with an N-terminal cysteinyl peptide to form a native peptide bond. uliege.be This and related methods allow for the synthesis of complex peptides and proteins that would be difficult to produce otherwise. While not a direct modification of the final peptide bond, the strategies used to create these linkages, including the use of thiol-based auxiliaries, highlight the chemical versatility available for constructing complex peptide analogues. uliege.be Such synthetic strategies are essential for systematically exploring the SAR of the peptide backbone.

The conformation of N-acyl groups can also be influenced by the nature of the linkage. For example, in N-acylated dibenzoazepinones, the molecule can exist as different atropisomers (isomers arising from hindered rotation around a single bond) and E/Z amide rotamers. acs.orgmdpi.com These conformational constraints can be critical for biological activity, as they dictate the three-dimensional shape of the molecule and its ability to fit into a receptor or active site.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the structure-activity relationships of complex molecules like this compound analogues. These methods provide insights into molecular properties and interactions at an atomic level.

Molecular dynamics (MD) simulations, for example, can be used to study the interaction of peptides with lipid bilayers. mdpi.comornl.gov These simulations can reveal how changes in lipid composition, such as the degree of acyl chain saturation, affect the peptide's conformation and its impact on the membrane's physical properties. mdpi.comornl.gov This information is crucial for understanding the mechanism of action of membrane-active compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. By analyzing a series of related compounds, QSAR models can identify the key physicochemical properties that correlate with biological activity. For instance, a QSAR study on ceramide analogs, which are also amphiphilic molecules, confirmed the negative effect of hydrogen bonding ability on their capacity as permeation enhancers. mdpi.com

In silico computational chemistry can also predict how chemical modifications alter a molecule's properties. For example, calculations showed that N-acetylation of L-leucine changes it from a zwitterion to an anion at physiological pH. biorxiv.org This fundamental change in charge state explains why N-acetyl-L-leucine is recognized by different cellular transporters than L-leucine itself, providing a rationale for its distinct pharmacological profile. biorxiv.orgnih.gov These computational approaches allow for the rational design of new analogues with improved activity and properties, accelerating the drug discovery and development process. nih.gov

Applications of N Dodecanoyl L Histidyl L Leucine in Material Science and Research Tool Development

Design and Characterization of Low-Molecular-Weight Organogelators and Hydrogelators

N-Dodecanoyl-L-histidyl-L-leucine belongs to the class of low-molecular-weight gelators (LMWGs), which are small molecules that can self-assemble in a liquid to form a three-dimensional network, resulting in the formation of a gel. acs.org This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. sci-hub.se The specific combination of a hydrophobic dodecanoyl tail and a hydrophilic dipeptide head (histidyl-leucine) gives this molecule its amphiphilic character, which is crucial for its gelation ability in both organic solvents (organogelation) and water (hydrogelation). mdpi.comcsic.es

The process of gelation is highly dependent on the molecular structure of the gelator, including the length of the alkyl chain and the nature of the amino acid residues. researchgate.net For instance, studies on N-lauroyl-L-amino acids have shown that the gelation properties are critically dependent on these factors. researchgate.net The self-assembly of these molecules often leads to the formation of fibrillar networks that entrap the solvent, leading to the gel state. sci-hub.se The chirality of the amino acids can also play a significant role in the formation of helical fibrillar aggregates, which are stabilized by hydrogen bonds. sci-hub.se

The ability of this compound to form both organogels and hydrogels makes it a versatile building block in material science. mdpi.com The properties of the resulting gels, such as their thermal stability and mechanical strength, can be tuned by modifying the molecular structure or the environmental conditions like pH and temperature. acs.org

Fabrication of Bio-Inspired Soft Materials with Tunable Properties

The self-assembling nature of this compound is leveraged in the fabrication of bio-inspired soft materials. These materials aim to mimic the structure and function of biological materials, such as the extracellular matrix. researchgate.net The resulting hydrogels and organogels can serve as scaffolds for various applications. mdpi.comresearchgate.net

The properties of these soft materials can be tuned by controlling the self-assembly process. mdpi.com Factors influencing this process include the concentration of the gelator, the solvent used, and the presence of external stimuli like pH or temperature. csic.es For example, N-acyl amino acid derivatives have been shown to form different morphologies, from vesicles and micelles to tubules and fibers, depending on the concentration and pH. sci-hub.senih.gov This tunability allows for the design of materials with specific mechanical and chemical properties tailored for particular applications.

The incorporation of other molecules, such as polymers or nanoparticles, into the gel network can create composite materials with enhanced or novel functionalities. mdpi.com For instance, the co-assembly of amino acid derivatives with other organic molecules has been shown to result in anisotropic gels with unique properties. semanticscholar.org

Utilization as a Molecular Probe for Studying Lipid-Protein Interactions in Model Systems

The amphiphilic nature of this compound makes it a useful tool for studying lipid-protein interactions in model membrane systems. These interactions are fundamental to many cellular processes, and understanding them is crucial for cell biology and drug development. nih.gov

Lipopeptides like this compound can be incorporated into artificial membranes, such as vesicles or lipid bilayers, to mimic the cellular environment. csic.es They can then be used to probe how proteins interact with the lipid components of the membrane. google.com The dodecanoyl tail inserts into the hydrophobic core of the membrane, while the hydrophilic histidyl-leucine headgroup resides at the membrane-water interface. csic.es

By using techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, researchers can study how the presence of the lipopeptide affects the structure and function of membrane proteins. nih.govacs.org Furthermore, photoactivatable groups can be incorporated into the lipopeptide structure, allowing for covalent cross-linking to interacting proteins, which can then be identified and characterized. uu.nl This approach provides valuable insights into the specific lipid-binding sites on proteins and the molecular details of these interactions.

Development of Research Reagents for Membrane Biology and Transport Studies

In the field of membrane biology, understanding the transport of molecules across the cell membrane is a key area of research. reactome.org this compound and similar lipopeptides can be used to develop research reagents to study these transport processes.

For instance, they can be used to create model membrane systems with defined compositions to study the activity of membrane transport proteins. nih.govmdpi.com By incorporating purified transporters into liposomes or nanodiscs containing this compound, researchers can investigate the transport of specific substrates in a controlled environment.

Furthermore, the histidyl-leucine moiety can be recognized by certain amino acid transporters. mdpi.comdtu.dk This allows the lipopeptide to act as a competitive inhibitor or a substrate analog, helping to characterize the specificity and kinetics of these transporters. The ability to synthesize derivatives of this compound with modifications to the peptide or lipid portion provides a versatile platform for designing specific probes and modulators of membrane transport proteins. researchgate.netchalmers.se

Q & A

Q. What are the optimal conditions for synthesizing and purifying N-Dodecanoyl-L-histidyl-L-leucine to ensure high yield and purity?

To synthesize this compound, acylation reactions (e.g., EDC/NHS coupling) are commonly used to conjugate the dodecanoyl group to the histidyl-leucine dipeptide backbone . Critical parameters include:

- pH control : Maintain a pH of 6.5–7.5 to stabilize the reactive intermediates.

- Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis.

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for isolating >95% purity, as validated for similar peptide derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]+ ion for C24H42N4O5: 497.3 Da).

- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 resolves structural features, such as the dodecanoyl chain’s methylene signals (δ 1.2–1.4 ppm) and histidine imidazole protons (δ 7.0–8.5 ppm) .

- HPLC : Monitor purity using a photodiode array detector (210–280 nm) with retention time reproducibility ±0.1 min .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Accelerated stability testing : Expose the compound to 40°C/75% relative humidity for 6 months, with sampling intervals at 0, 1, 3, and 6 months. Analyze degradation products via LC-MS .

- Long-term storage : Store lyophilized powder at -20°C in argon-flushed vials to prevent oxidation. Aqueous solutions (pH 7.4 PBS) should be used within 48 hours at 4°C to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers design in vitro models to evaluate the membrane permeability of this compound?

- Caco-2 cell monolayers : Measure apparent permeability (Papp) using a transwell system. Prepare the compound in HBSS (pH 6.5 and 7.4) and quantify transport via LC-MS/MS. Include controls (e.g., propranolol for high permeability) .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Use lipid-coated filters to simulate passive diffusion. Compare results to Caco-2 data to distinguish active vs. passive transport mechanisms .

Q. What statistical approaches are recommended for resolving contradictions in bioavailability data across preclinical studies?

- Meta-analysis : Pool data from multiple animal studies (e.g., rodents, primates) using random-effects models to account for interspecies variability. Adjust for covariates like dosing regimen and formulation .

- Bland-Altman plots : Visualize agreement between conflicting pharmacokinetic parameters (e.g., AUC, Cmax) from different assays .

Q. How can molecular dynamics (MD) simulations be applied to predict interactions between this compound and lipid bilayers?

- Force field selection : Use CHARMM36 or Martini coarse-grained models to simulate the dodecanoyl chain’s insertion into lipid bilayers.

- Trajectory analysis : Calculate metrics like lipid tail order parameters and hydrogen bonding between the histidine residue and phospholipid headgroups . Validate predictions with experimental data (e.g., fluorescence anisotropy) .

Q. What methodological strategies mitigate batch-to-batch variability in bioactivity assays for this compound?

- Standardized synthesis protocols : Document reaction time, temperature, and purification steps rigorously. Use QC/QA criteria (e.g., ≤5% impurity threshold) .

- Inter-laboratory calibration : Share reference samples between labs and validate assays (e.g., ELISA, SPR) using blinded replicates to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.